Caloxin 2A1 (TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カルオキシン 2A1(トリフルオロ酢酸塩)は、細胞膜カルシウムATPアーゼ(PMCA)のペプチド阻害剤です。PMCAは、細胞からカルシウムイオンを排出することで細胞内カルシウム恒常性を維持する上で重要な役割を果たす酵素です。 カルオキシン 2A1は、マグネシウムATPアーゼやナトリウム-カリウムATPアーゼなどの他のアデノシン三リン酸アーゼに影響を与えることなく、PMCAを選択的に阻害します .

作用機序

カルオキシン 2A1は、PMCAの第2細胞外ドメインに結合することでその効果を発揮します。この結合は酵素活性を阻害し、細胞からのカルシウムイオンの排出を阻止します。 PMCAの阻害は、細胞内カルシウムレベルの増加につながり、筋肉収縮、神経伝達物質の放出、細胞増殖などのさまざまな細胞プロセスに影響を与える可能性があります .

類似化合物の比較

カルオキシン 2A1は、PMCAを選択的に阻害するという点でユニークです。類似の化合物には以下が含まれます。

カルオキシン 1c2: カルオキシン 2A1よりも高い親和性でPMCA4を阻害しますが、他のPMCAアイソフォームにも影響を与えます。

カルボキシーエオシン: PMCAとナトリウムポンプの両方を阻害し、カルシウム恒常性に対するより広範な影響をもたらします。

タプシガルギン: サルコ(エンド)プラスミックレチクルカルシウムATPアーゼを阻害し、細胞内カルシウム貯蔵に影響を与えます

生化学分析

Biochemical Properties

Caloxin 2A1 Trifluoroacetate interacts with PMCA, a crucial enzyme involved in maintaining calcium homeostasis within cells . This interaction is selective and does not affect other ATPases such as the basal Mg2±ATPase or Na±K±ATPase . The compound’s interaction with PMCA inhibits the enzyme’s activity, affecting the transport of calcium ions across the cell membrane .

Cellular Effects

The effects of Caloxin 2A1 Trifluoroacetate on cells are primarily related to its influence on calcium signaling. By inhibiting PMCA, it disrupts the normal extrusion of calcium ions, leading to changes in intracellular calcium concentrations . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Caloxin 2A1 Trifluoroacetate involves its binding to the extracellular domain of PMCA . This binding inhibits the activity of PMCA, preventing the enzyme from effectively transporting calcium ions out of the cell . This leads to changes in intracellular calcium concentrations, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of Caloxin 2A1 Trifluoroacetate can change over time in laboratory settings

Metabolic Pathways

Given its role as a PMCA inhibitor, it likely impacts calcium signaling pathways within cells .

準備方法

カルオキシン 2A1は、ペプチド合成技術を用いて合成されます。ペプチド配列は、PMCAの第2細胞外ドメインに特異的に結合するように設計されています。合成は、目的のペプチド鎖を形成するためにアミノ酸を段階的に加えることを含みます。 最終生成物は、高性能液体クロマトグラフィーを用いて精製され、高純度が達成されます .

化学反応の分析

カルオキシン 2A1は、主に非共有結合によってPMCAと相互作用します。生理的条件下では、酸化、還元、置換などの有意な化学反応は起こりません。 その相互作用の主要な生成物は、PMCA活性の阻害であり、細胞内のカルシウム恒常性の変化につながります .

科学研究への応用

カルオキシン 2A1は、いくつかの科学研究への応用があります。

化学: PMCAの構造と機能、およびカルシウム恒常性における役割を研究するためのツールとして使用されます。

生物学: さまざまな細胞タイプにおけるPMCAの生理学的および病理学的役割を理解するのに役立ちます。

医学: 心臓血管疾患、神経疾患、網膜症、癌、避妊などにおける潜在的な治療応用。

科学的研究の応用

Caloxin 2A1 has several scientific research applications:

Chemistry: Used as a tool to study the structure and function of PMCA and its role in calcium homeostasis.

Biology: Helps in understanding the physiological and pathological roles of PMCA in various cell types.

Medicine: Potential therapeutic applications in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception.

Industry: Utilized in the development of new drugs targeting PMCA and related pathways .

類似化合物との比較

Caloxin 2A1 is unique in its selective inhibition of PMCA. Similar compounds include:

Caloxin 1c2: Inhibits PMCA4 with higher affinity than Caloxin 2A1 but also affects other PMCA isoforms.

Carboxyeosin: Inhibits both PMCA and the sodium pump, leading to broader effects on calcium homeostasis.

Thapsigargin: Inhibits the sarco(endo)plasmic reticulum calcium adenosine triphosphatase, affecting intracellular calcium stores

特性

IUPAC Name |

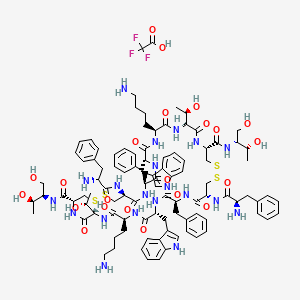

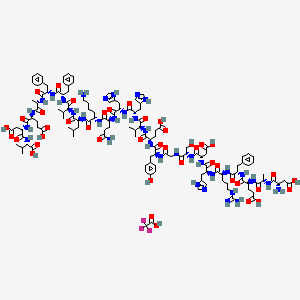

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

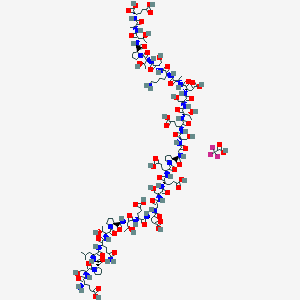

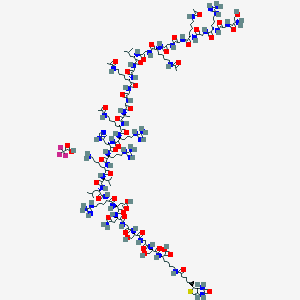

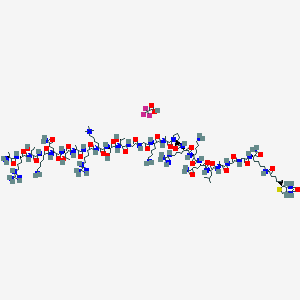

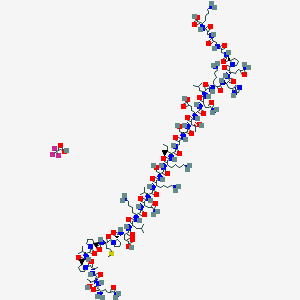

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)